molecular formula C23H22ClF3O2 B8749934 BIFENTHRIN

BIFENTHRIN

Cat. No.: B8749934
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIFENTHRIN is a widely used insecticide known for its broad-spectrum efficacy against various pests. The active ingredient in this compound is this compound, a synthetic pyrethroid that targets the nervous systems of insects. This compound is effective against a range of pests, including ants, termites, cockroaches, spiders, bed bugs, fleas, ticks, and mosquitoes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bifenthrin, the active ingredient in this compound, is synthesized through a multi-step chemical process. The synthesis involves the reaction of 2-methylbiphenyl with 3-phenoxybenzyl alcohol to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized for high yield and purity, ensuring the final product meets stringent quality standards. The production process includes steps such as distillation, crystallization, and purification to isolate and refine this compound .

Chemical Reactions Analysis

Types of Reactions: Bifenthrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized metabolites.

    Hydrolysis: Degradation products such as alcohols and acids.

    Photodegradation: Simpler organic compounds

Scientific Research Applications

BIFENTHRIN has numerous applications in scientific research, including:

Mechanism of Action

Bifenthrin, the active ingredient in this compound, exerts its effects by targeting the voltage-gated sodium channels in the nervous systems of insects. It binds to these channels and prolongs their opening, causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. This compound is highly effective due to its ability to bind transiently to the sodium channels, resulting in continuous firing of axons without affecting the resting potential .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its long-lasting residual control and broad-spectrum efficacy. It is effective against a wide range of pests and can be used in various settings, including residential, commercial, and agricultural environments. The addition of this compound in this compound formulations provides superior control compared to other pyrethroids .

Properties

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

IUPAC Name

(2-methyl-3-phenylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3

InChI Key

OMFRMAHOUUJSGP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Color/Form

Light brown viscous oil
Viscous liquid;  crystalline or waxy solid
Off-white to pale tan waxy solid

density

Density: 1.2 g/cu m at 125 °C

flash_point

165 °C (329 °F) - closed cup
165 °C (Tag open cup);  151 °C (Pensky Martens closed cup)
329 °F (closed cup)

melting_point

69 °C
156.2 °F

physical_description

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide.
Light brown liquid;  [Merck Index] Light brown viscous liquid or off-white to pale tan solid;  [HSDB] Off-white to tan solid with a mild sweet odor;  [CAMEO] White powder;  [MSDSonline]
Off-white to pale tan waxy solid with a very faint slightly sweet odor.

solubility

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C
Solubility in water: <0.1 ppb
Soluble in methylene chloride, chloroform, acetone, ether, toluene;  slightly soluble in heptane, methanol

vapor_pressure

0.00000018 [mmHg]
1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/
1.335x10-8 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 38.4 mg (0.074 mmol) of the stereoisomer [RF 0.39 (CH2Cl2 /hexane=1/1)] of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-acetoxy-2,2-dichloro-3,3,3-trifluoro-propyl)cyclopropanecarboxylate obtained in Example 11 and dissolved in 0.3 ml of DMF, 6 mg of zinc powder was added, and the mixture was stirred at 60° C. for 2.5 hours. After an addition of 2 ml of diethyl ether and 2 ml of pentane to the mixture, the inorganic salt was filtered off through a silica gel short column. The silica gel was washed with diethyl ether, and the organic layers were combined and concentrated under reduced pressure. The product was purified by thin layer chromatography (silica gel, dichloromethane/hexane=1/2) to obtain 29.8 mg of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylate as a colorless oily substance.
Name
(2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-acetoxy-2,2-dichloro-3,3,3-trifluoro-propyl)cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 56 mg (0.097 mmol) of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-benzoyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropanecarboxylate obtained in Example 12 and dissolved in 0.1 ml of DMF, 8 mg (0.12 mmol) of zinc powder was added, and the mixture was stirred at 60° C. for 6 hours. The subsequent operation was carried out in the same manner as in Reference Example 9, whereby 40 mg of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylate was obtained. Yield: 98%. (Z):(E)=86:14.
Name
(2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-benzoyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropanecarboxylate
Quantity
56 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 170 mg (0.0307 mmol) of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-methyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropane carboxylate obtained in Example 15 and dissolved in 0.5 ml of DMF, 21 mg (0.32 mmol) of zinc powder was added, and the mixture was stirred at 50° C. for 1 hour. The subsequent operation was conducted in the same manner as in Reference Example 9, whereby 123 mg of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylate was obtained.
Name
(2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-methyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropane carboxylate
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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